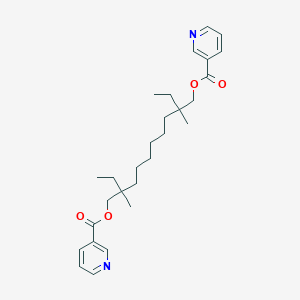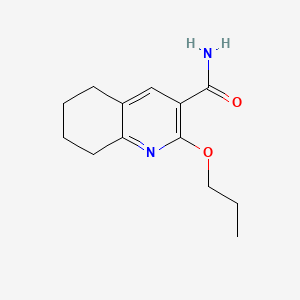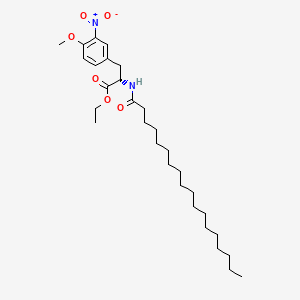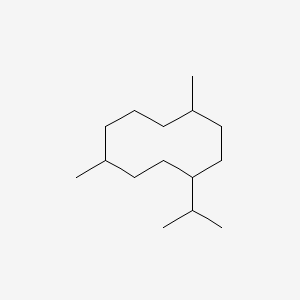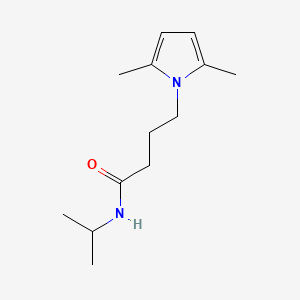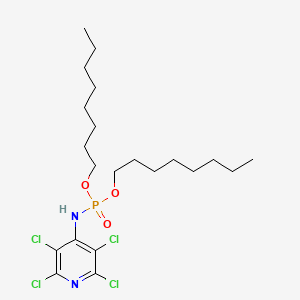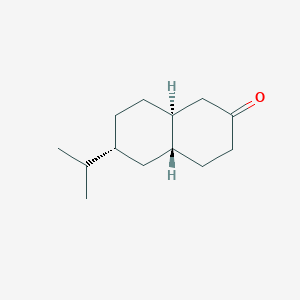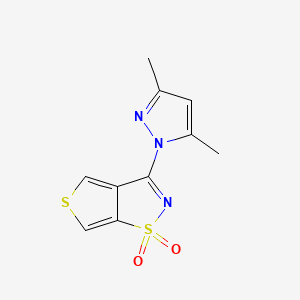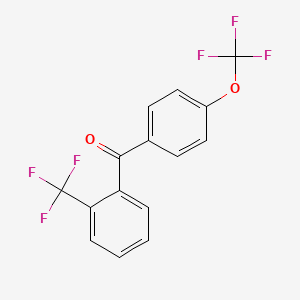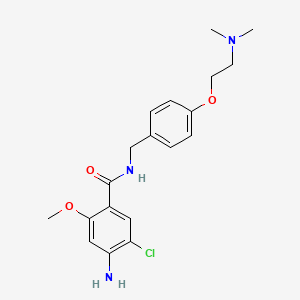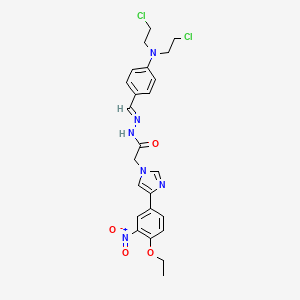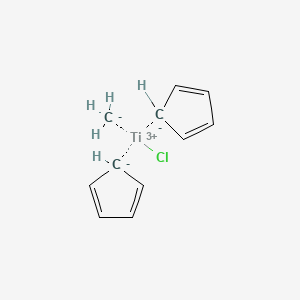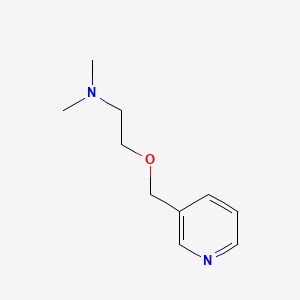![molecular formula C14H22O B15186130 6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene CAS No. 79893-63-3](/img/structure/B15186130.png)
6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 279-344-0, also known by its CAS number 79893-63-3, is a chemical compound with the molecular formula C14H22O . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 .
Métodos De Preparación
The synthetic routes and reaction conditions for EINECS 279-344-0 involve several steps. The compound can be synthesized through a series of organic reactions, including cyclization and oxidation processes. Industrial production methods typically involve the use of catalysts and controlled reaction environments to ensure high yield and purity .
Análisis De Reacciones Químicas
EINECS 279-344-0 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
EINECS 279-344-0 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of EINECS 279-344-0 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
EINECS 279-344-0 can be compared with other similar compounds, such as:
6-ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene: This compound has a similar molecular structure and chemical properties.
Other spiro compounds: These compounds share the spirocyclic structure and exhibit similar reactivity and applications.
EINECS 279-344-0 is unique due to its specific molecular structure and the resulting chemical and biological properties.
Propiedades
Número CAS |
79893-63-3 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
10-ethyl-2,6,6-trimethyl-1-oxaspiro[4.5]deca-3,9-diene |
InChI |
InChI=1S/C14H22O/c1-5-12-7-6-9-13(3,4)14(12)10-8-11(2)15-14/h7-8,10-11H,5-6,9H2,1-4H3 |
Clave InChI |
NHJSLVJXXDHDRV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CCCC(C12C=CC(O2)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


